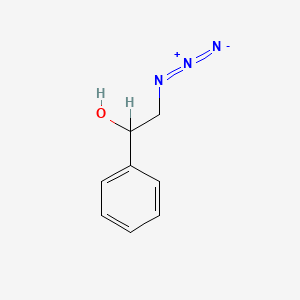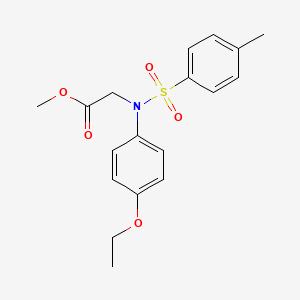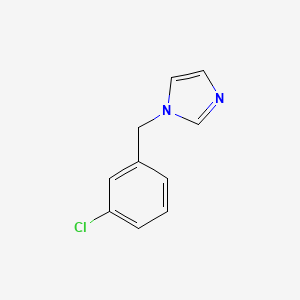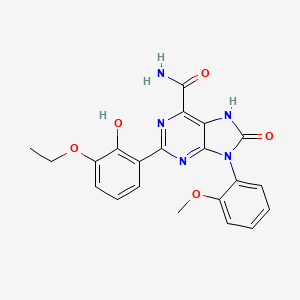
2-Azido-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Azido-1-phenylethanol” is a chemical compound with the molecular formula C8H9N3O . It is also known by other names such as “®-2-Azido-1-phenylethanol” and "134625-72-2" .
Synthesis Analysis
The synthesis of 2-Azido-1-phenylethanol has been reported in the literature. For instance, one study describes the enantioselective synthesis of (S)-1-phenylethanol, a precursor to 2-Azido-1-phenylethanol . Another study reports a one-pot reaction sequence that provides access to enantiomerically pure 1,2-amino alcohols from the corresponding 2-azido ketones .
Molecular Structure Analysis
The molecular structure of 2-Azido-1-phenylethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound has a molecular weight of 163.18 g/mol . The InChIKey, a unique identifier for the compound, is MALKRPRQNKEVSK-QMMMGPOBSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Azido-1-phenylethanol are not detailed in the search results, azides are generally known to be reactive functional groups. They can participate in various reactions such as azide–alkyne cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azido-1-phenylethanol include a molecular weight of 163.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 34.6 Ų and a Heavy Atom Count of 12 .
科学的研究の応用
Synthesis of Enantiomerically Pure 1,2-Amino Alcohols
One of the applications of 2-Azido-1-phenylethanol is in the synthesis of enantiomerically pure 1,2-amino alcohols . This process involves a one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols . This method gives access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity .
Synthesis of Antiviral Natural Product (S)-Tembamide
The same one-pot combination method mentioned above has been used to establish a highly integrated synthesis of the antiviral natural product (S)-tembamide . This method avoids the purification and isolation of intermediates, leading to an unprecedentedly low ecological footprint .
Synthesis of Various Heterocycles
Organic azides, such as 2-Azido-1-phenylethanol, have been used in the synthesis of various heterocycles . These include five-member ring heterocycles with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Green Chemistry Applications
The use of 2-Azido-1-phenylethanol in the one-pot combination method contributes to green chemistry applications . This method, which combines enzymatic and chemo-catalytic transformations, offers practical and ecological advantages over classical multi-step synthesis schemes .
将来の方向性
特性
IUPAC Name |
2-azido-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKRPRQNKEVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-phenylethanol | |
Q & A
Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?
A: 2-Azido-1-phenylethanol can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.
Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from 2-Azido-1-phenylethanol derivatives?
A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.
Q3: How does 2-azido-1-phenylethanol react with phosphorus(III) reagents?
A: 2-Azido-1-phenylethanol, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of 2-azido-1-phenylethanol as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)



![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)
![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)
